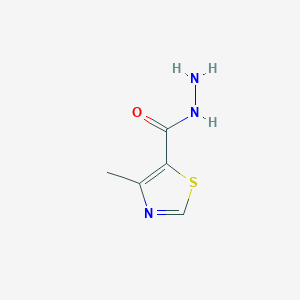

4-メチル-1,3-チアゾール-5-カルボヒドラジド

概要

説明

4-Methyl-1,3-thiazole-5-carbohydrazide is a compound that falls within the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. These compounds are of significant interest due to their diverse range of biological activities and applications in various fields, including agriculture and medicine.

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. For instance, the synthesis of N-tert-butyl-N'-acyl-5-methyl-1,2,3-thiadiazole-4-carbohydrazides involves the design and creation of novel compounds with potential bioactivity. The process includes characterizing the structures by melting points, 1H NMR, IR, ESI-MS, and elemental analysis . Another method reported for synthesizing disubstituted thiazoles is through a base-induced cyclization of active methylene isocyanides with methyl dithiocarboxylates, which is considered a click chemistry reaction due to its simplicity and efficiency .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be complex and is often studied using various spectroscopic and theoretical methods. For example, an experimental and theoretical study on 4-methylthiadiazole-5-carboxylic acid, a similar compound to 4-Methyl-1,3-thiazole-5-carbohydrazide, utilized density functional theory (DFT) to investigate the electronic structure, spectral features, and hydrogen bonding . This study provides insights into the stability of conformers, vibrational analysis, and the strength of intermolecular hydrogen bonds, which are crucial for understanding the molecular properties of thiazole derivatives.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, which are essential for their applications in different industries. For instance, the photodecomposition of 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thiones, a related class of compounds, proceeds via a biradical mechanism, leading to the formation of carbodiimides . This reaction's clean and efficient nature suggests potential for industrial, agricultural, and medicinal applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure and substituents. These properties include melting points, solubility, thermal stability, and reactivity. For example, the synthesis of new polyhydrazides based on 1,3,4-thiadiazole moieties involves characterizing the polymers by elemental and spectral analyses, viscometry, and solubility tests. The thermal properties are determined by thermal gravimetric analyses and differential thermal analysis, which are correlated with their structure . Understanding these properties is vital for the development of new materials and compounds with specific desired characteristics.

科学的研究の応用

抗菌活性

4-メチル-1,3-チアゾール-5-カルボヒドラジドの誘導体は、特にグラム陽性菌に対して、顕著な抗菌活性を示すことが判明しています。 これは、新たな抗菌剤や治療法の開発における潜在的な応用可能性を示唆しています .

医薬品中間体

この化合物は、医薬品製造の中間体として使用されます。 他の化学物質を合成する際の役割は、さまざまな薬物の開発において重要な役割を果たす可能性があります .

E. coli の阻害

一部の誘導体は、E. coli の増殖を阻害する上で有望な可能性を示しており、これは抗菌研究および治療戦略におけるその使用を示唆しています .

親油性研究

新しい誘導体の親油性は実験的に決定されており、これは潜在的な医薬品の薬物動態を理解するために不可欠です .

新規誘導体の合成

この化合物の新規誘導体の合成に関する研究が行われており、これはさまざまな用途を持つ新規治療薬の発見につながる可能性があります .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity . It is recommended to avoid breathing dust and contact with skin and eyes, and to wear protective clothing, gloves, safety glasses, and a dust respirator .

将来の方向性

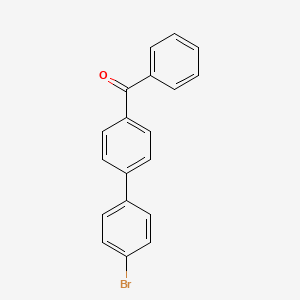

There is ongoing research into the potential uses of 4-Methyl-1,3-thiazole-5-carbohydrazide and related compounds. For example, some derivatives of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide have shown significant antimicrobial activity . Another promising candidate is acyl-hydrazone 12, obtained from condensation with 4-bromo-benzaldehyde, which has shown potent growth inhibitory effects .

作用機序

Target of Action

Thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These compounds target a variety of enzymes, receptors, and biochemical pathways, suggesting that 4-Methyl-1,3-thiazole-5-carbohydrazide may have similar targets.

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different physiological effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Pharmacokinetics

The lipophilicity of thiazole derivatives has been studied, which can influence their pharmacokinetic properties .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .

特性

IUPAC Name |

4-methyl-1,3-thiazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c1-3-4(5(9)8-6)10-2-7-3/h2H,6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRMUFUNXPTTHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70293760 | |

| Record name | 4-methyl-1,3-thiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89179-72-6 | |

| Record name | NSC91890 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methyl-1,3-thiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

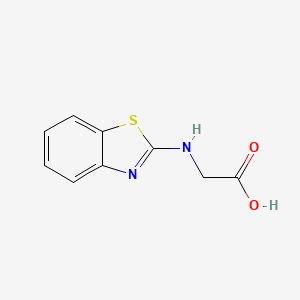

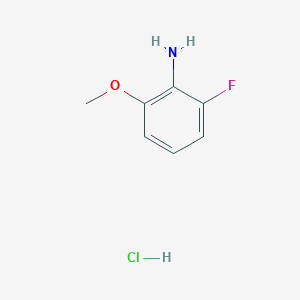

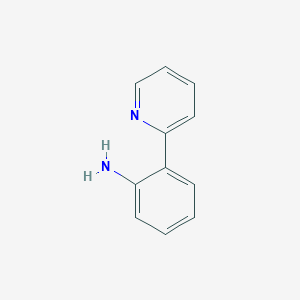

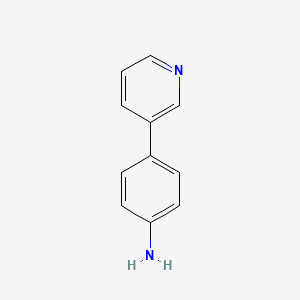

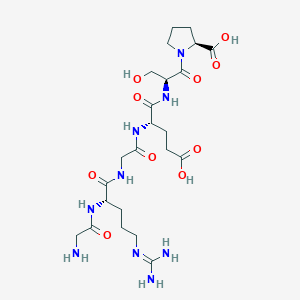

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

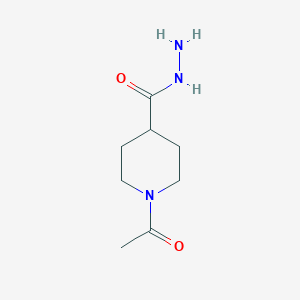

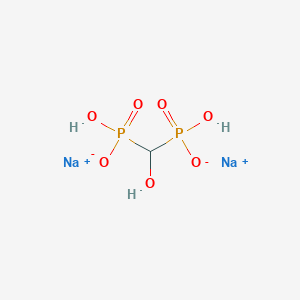

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。